molecular formula C9H10OS B13868770 2-(5-Methylthiophen-2-yl)but-3-yn-2-ol

2-(5-Methylthiophen-2-yl)but-3-yn-2-ol

Cat. No.: B13868770
M. Wt: 166.24 g/mol
InChI Key: WGMXPSKJTBESGH-UHFFFAOYSA-N
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Description

2-(5-Methylthiophen-2-yl)but-3-yn-2-ol is an organic compound with the molecular formula C9H10OS It is classified as an alkynyl alcohol, featuring a thiophene ring substituted with a methyl group and a hydroxyl group attached to a butynyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylthiophen-2-yl)but-3-yn-2-ol typically involves the condensation of acetylene with a suitable precursor, such as 5-methylthiophene-2-carbaldehyde. The reaction can be promoted using base catalysts (e.g., sodium hydroxide) or Lewis acid catalysts (e.g., aluminum chloride). The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylthiophen-2-yl)but-3-yn-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.

Major Products Formed

Scientific Research Applications

2-(5-Methylthiophen-2-yl)but-3-yn-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Methylthiophen-2-yl)but-3-yn-2-ol involves its interaction with molecular targets and pathways. The hydroxyl and alkyne groups can participate in hydrogen bonding and π-π interactions, respectively. These interactions can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. Additionally, the thiophene ring can engage in aromatic interactions, further contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the alkynyl alcohol and thiophene ring in its structure. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H10OS

Molecular Weight

166.24 g/mol

IUPAC Name

2-(5-methylthiophen-2-yl)but-3-yn-2-ol

InChI

InChI=1S/C9H10OS/c1-4-9(3,10)8-6-5-7(2)11-8/h1,5-6,10H,2-3H3

InChI Key

WGMXPSKJTBESGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(C)(C#C)O

Origin of Product

United States

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